molecular formula C7H4ClIN2 B11843697 3-Chloro-7-iodo-1H-indazole

3-Chloro-7-iodo-1H-indazole

Cat. No.: B11843697
M. Wt: 278.48 g/mol
InChI Key: OOVZGPAWQVIIKY-UHFFFAOYSA-N
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Description

3-Chloro-7-iodo-1H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of chlorine and iodine substituents at the 3rd and 7th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of ortho-substituted benzaldehydes as starting materials. The reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions .

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole core.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl bromides, bases like KOH or NaOH.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include N-alkylated indazole derivatives and various substituted indazoles depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 3-Chloro-7-iodo-1H-indazole is used as an intermediate in the synthesis of more complex indazole derivatives. Its unique substitution pattern makes it a valuable building block for creating molecules with potential biological activities .

Biology and Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s ability to interact with various biological targets makes it a subject of interest in drug discovery.

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various synthetic applications .

Mechanism of Action

The exact mechanism of action of 3-Chloro-7-iodo-1H-indazole depends on its specific applicationFor instance, some indazole compounds act as inhibitors of phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The presence of chlorine and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 3-Chloro-1H-indazole
  • 7-Chloro-3-iodo-1H-indazole
  • 1H-indazole-3-amine derivatives

Comparison: 3-Chloro-7-iodo-1H-indazole is unique due to the simultaneous presence of chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Chloro-1H-indazole, the additional iodine atom at the 7th position can enhance its electrophilic properties and potentially increase its efficacy in certain applications .

Properties

IUPAC Name

3-chloro-7-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVZGPAWQVIIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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